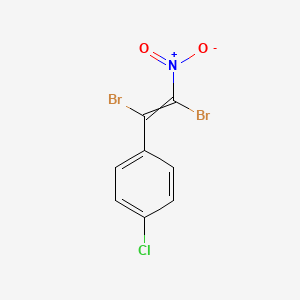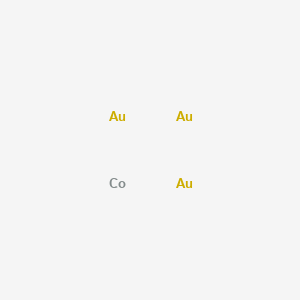
Cobalt;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-gold compounds are a unique class of materials that combine the properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various coordination complexes. Gold, on the other hand, is a noble metal renowned for its excellent conductivity, resistance to corrosion, and biocompatibility. The combination of these two metals results in compounds with intriguing properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt-gold compounds can be achieved through several methods, including chemical vapor deposition, co-precipitation, and electrochemical deposition. One common method involves the reduction of cobalt and gold salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size, shape, and composition of the resulting nanoparticles.
Industrial Production Methods
In industrial settings, cobalt-gold compounds are often produced using large-scale chemical vapor deposition techniques. This method involves the decomposition of volatile cobalt and gold precursors at high temperatures, leading to the formation of thin films or nanoparticles. The process parameters, such as temperature, pressure, and gas flow rates, are carefully controlled to ensure the desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt-gold compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and gold, as well as the nature of the ligands attached to the metal centers.
Common Reagents and Conditions
Oxidation: Cobalt-gold compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of cobalt and gold oxides.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in aqueous or organic solvents at room temperature.
Substitution: Ligand substitution reactions can be performed using various ligands such as phosphines, amines, or thiols. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include cobalt and gold oxides, mixed-metal complexes, and various coordination compounds. The specific products depend on the reaction conditions and the nature of the starting materials.
Wissenschaftliche Forschungsanwendungen
Cobalt-gold compounds have a wide range of applications in scientific research, including:
Catalysis: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Their unique properties, such as high surface area and tunable electronic structure, make them highly efficient catalysts.
Biomedical Applications: Due to their biocompatibility and magnetic properties, cobalt-gold nanoparticles are used in drug delivery, magnetic resonance imaging, and hyperthermia treatment for cancer.
Electronics: The excellent conductivity and stability of cobalt-gold compounds make them suitable for use in electronic devices, such as sensors, transistors, and conductive inks.
Environmental Applications: These compounds are employed in environmental remediation processes, such as the removal of heavy metals from wastewater and the degradation of organic pollutants.
Wirkmechanismus
The mechanism of action of cobalt-gold compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactant molecules to interact. The electronic structure of the metal centers plays a crucial role in determining the catalytic activity. In biomedical applications, the magnetic properties of cobalt-gold nanoparticles enable their use in targeted drug delivery and magnetic resonance imaging. The nanoparticles can be functionalized with specific ligands to target particular cells or tissues, enhancing their therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Cobalt-gold compounds can be compared with other similar compounds, such as cobalt-platinum and gold-silver compounds. While cobalt-platinum compounds also exhibit excellent catalytic properties, cobalt-gold compounds offer better biocompatibility and stability. Gold-silver compounds, on the other hand, have superior conductivity but lack the magnetic properties of cobalt-gold compounds. The unique combination of properties in cobalt-gold compounds makes them particularly valuable in applications that require both magnetic and conductive properties.
List of Similar Compounds
- Cobalt-platinum compounds
- Gold-silver compounds
- Cobalt-nickel compounds
- Gold-palladium compounds
Eigenschaften
CAS-Nummer |
908861-94-9 |
|---|---|
Molekularformel |
Au3Co |
Molekulargewicht |
649.83290 g/mol |
IUPAC-Name |
cobalt;gold |
InChI |
InChI=1S/3Au.Co |
InChI-Schlüssel |
SUBKKGZCOFBPCM-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


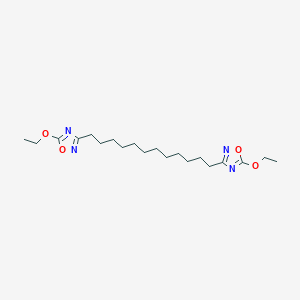
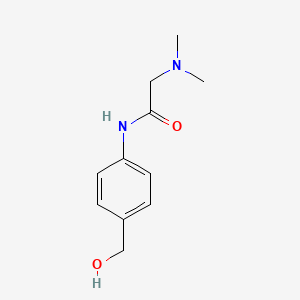
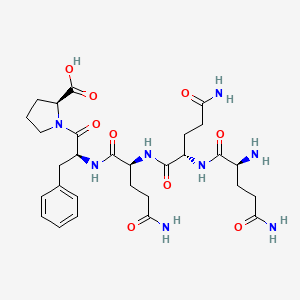
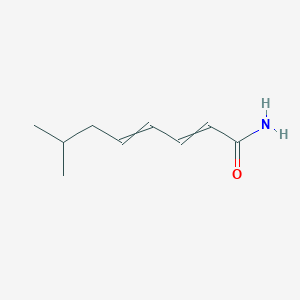
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
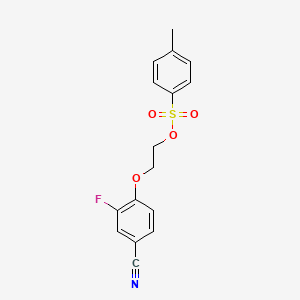
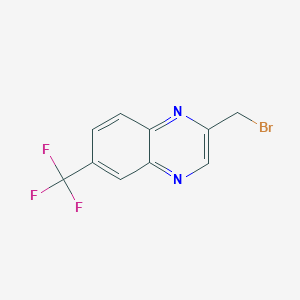
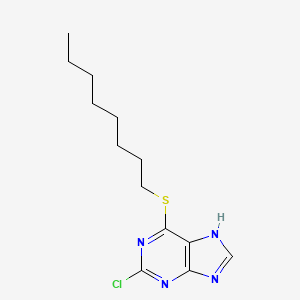
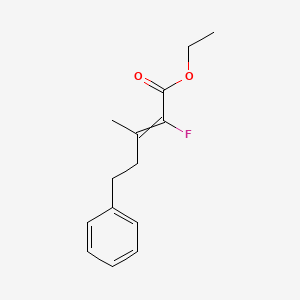
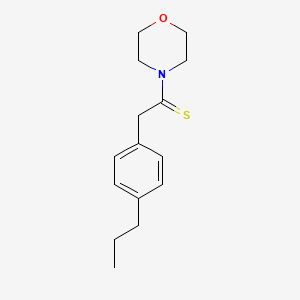
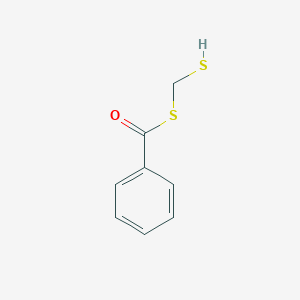
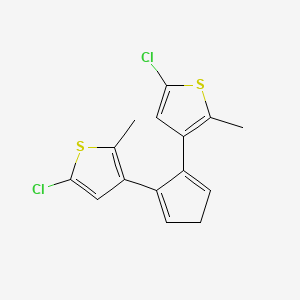
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
